5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline
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Overview
Description
5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline: Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can be influenced by factors such as molecular structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Quinoline derivatives have been reported to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. These factors can include temperature, pH, presence of other substances, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran . The reaction conditions often include the use of catalysts such as sodium carbonate to facilitate the process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, tetrahydrofuran solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially hydrogenated quinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Quinoline derivatives have shown promise in the treatment of various diseases, including malaria and cancer .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have been explored for their antimicrobial, antiviral, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of materials for organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Quinine: A well-known quinoline derivative used in the treatment of malaria.
Chloroquine: Another antimalarial agent with a quinoline structure.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,8-dimethoxy-2-(4-methoxyphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-13-6-4-12(5-7-13)15-9-8-14-16(21-2)10-11-17(22-3)18(14)19-15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVCMVEJBCIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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